molecular formula C12H8BClO3 B13406449 (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B13406449
M. Wt: 246.45 g/mol
InChI Key: ISJGRUZLHDAERE-UHFFFAOYSA-N
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Description

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an aromatic organoboron compound featuring a dibenzofuran scaffold substituted with a chlorine atom at the 3-position and a boronic acid (-B(OH)₂) group at the 1-position. Its molecular formula is C₁₂H₈BClO₃, with a molecular weight of 260.45 g/mol (estimated based on structural analogs) .

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(3-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H

InChI Key

ISJGRUZLHDAERE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Halogenation of Dibenzofuran

Reaction Conditions and Catalysts

Palladium-Catalyzed Borylation

  • Catalyst: Palladium(II) acetate or palladium(0) complexes like Pd(PPh₃)₄ are commonly used.
  • Boron Source: Bis(pinacolato)diboron is preferred due to its stability and reactivity.
  • Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are typical bases used.
  • Solvents: DMF or THF are commonly employed due to their ability to dissolve the reactants and stabilize the palladium catalyst.

Industrial Production Methods

Industrial-scale production involves optimizing reaction conditions for efficiency and cost-effectiveness. Continuous flow reactors are often used to enhance reaction yields and reduce batch-to-batch variability. Solvent and catalyst selection are crucial for scalability and environmental sustainability.

Analytical Techniques for Characterization

To ensure the purity and structural integrity of this compound, several analytical techniques are employed:

Challenges and Considerations

Protodeborylation

Protodeborylation, the loss of the boronic acid group, is a common issue in aqueous or acidic conditions. To mitigate this, reactions are typically conducted in aprotic solvents at low temperatures, and stabilizing ligands may be added to the catalytic system.

Boroxine Formation

Boroxine formation can occur during analysis, especially in mass spectrometry. Derivatization with diols or sugars can stabilize the boronic acid and prevent this issue.

Mechanism of Action

The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .

Comparison with Similar Compounds

Structural Analogs in the Dibenzofuran Boronic Acid Family

Key structural analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Notable Properties
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid 2173554-84-0 8-Cl, 1-B(OH)₂ C₁₂H₈BClO₃ 260.45 High purity (98%), typically in stock
Naphtho[1,2-b]benzofuran-7-ylboronic acid 2261008-21-1 Naphtho-fused system C₁₈H₁₁BO₃ 298.10 95% purity, used in OLED intermediates
(5-Formylfuran-3-yl)boronic acid 62306-80-3 5-CHO, 3-B(OH)₂ C₅H₅BO₄ 139.90 High solubility (Log S = -0.65), bioactive

Key Observations :

  • Substituent Position : The 3-chloro substitution in the target compound vs. 8-chloro in its analog (CAS 2173554-84-0) may lead to differences in electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions .

Electronic and Steric Effects

  • Chlorine vs. Other Substituents : Chlorine is electron-withdrawing, which may lower the pKa of the boronic acid group compared to electron-donating substituents (e.g., methoxy). For example, Wulff-type boronic acids with adjacent amines exhibit pKa values as low as 7.3–8.5 due to B–N coordination . In contrast, phenyl boronic acid (pKa ~8.8) is less acidic than chloro-substituted derivatives .
  • Steric Hindrance : The dibenzofuran scaffold inherently imposes steric constraints. Chlorine at the 3-position may further hinder transmetallation in Suzuki-Miyaura reactions compared to less bulky substituents .

Biological Activity

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H9BClO2
  • Molecular Weight : 232.48 g/mol
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which can modulate the activity of various proteins involved in cellular signaling pathways.

1. Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies indicate that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli by disrupting their cell membranes or interfering with metabolic processes.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models, including arthritis.

3. Antioxidant Activity

The presence of hydroxyl groups in the compound contributes to its antioxidant activity, enabling it to scavenge free radicals and reduce oxidative stress within biological systems.

4. Cytotoxic Effects

In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential role in cancer therapy.

Data Table of Biological Activities

Activity Type Target Organism/Cell Line Mechanism Reference
AntimicrobialStaphylococcus aureusDisruption of cell membrane
Escherichia coliInterference with metabolic pathways
Anti-inflammatoryArthritis modelInhibition of COX and LOX
AntioxidantVarious cellsScavenging free radicals
CytotoxicCancer cell linesInduction of apoptosis through mitochondrial pathways

Study 1: Antimicrobial Activity

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition against common pathogens. The study highlighted the compound's effectiveness in disrupting bacterial cell integrity.

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of boronic acids revealed that this compound could effectively reduce inflammation in animal models by modulating NF-kB signaling pathways, which are crucial in inflammatory responses.

Study 3: Cytotoxicity Against Cancer Cells

In vitro experiments on cancer cell lines showed that this compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent.

Q & A

Q. What experimental conditions mitigate protodeborylation during synthetic applications?

  • Methodology : Use aprotic solvents (e.g., THF, DMF) and low temperatures (0–5°C) to stabilize the boronic acid. Add stabilizing ligands (e.g., neocuproine) in catalytic systems. Monitor degradation via 11^{11}B NMR; rapid protodeborylation in acidic/buffered media requires pH control (pH > 7) .

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